molecular formula C21H26N2O4S B2838202 N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 2034411-07-7

N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2838202
CAS No.: 2034411-07-7
M. Wt: 402.51
InChI Key: QAPXGQAEXABJNB-UHFFFAOYSA-N
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Description

N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C21H26N2O4S and a molecular weight of 402.5 g/mol, this compound is characterized by a central sulfamoyl (-SO2NH-) group which bridges a substituted ethylamine moiety and a phenyl ring functionalized with an isobutyramide group . The ethylamine component features a 2,3-dihydro-1H-indene group with a methoxy substituent, a structure that may contribute to enhanced metabolic stability and bioavailability . Scientific research indicates that this compound and its structural analogs exhibit promising antitumor properties. In vitro studies have demonstrated that such derivatives can effectively inhibit cancer cell proliferation, with certain compounds showing IC50 values in the low micromolar range, highlighting their potential as leads for oncology research . The primary mechanism of action is thought to involve the potent inhibition of key kinase signaling pathways, such as RET kinase, which plays a critical role in cell survival and growth . The sulfamoyl group is essential for this activity, as it can form critical hydrogen bonds with the active sites of target enzymes, thereby modulating their function . This product is intended for research applications in chemistry, biology, and medicine, including use as a building block in organic synthesis, a reagent in biochemical assays, and a candidate for investigating therapeutic strategies against various diseases . It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[4-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15(2)20(24)23-18-8-10-19(11-9-18)28(25,26)22-14-21(27-3)12-16-6-4-5-7-17(16)13-21/h4-11,15,22H,12-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPXGQAEXABJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common approach starts with the preparation of the indane derivative, which is then functionalized to introduce the sulfonamide group. The final step involves the coupling of the sulfonamide with the isobutyramide moiety under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons are outlined below:

Core Sulfamoylphenyl Derivatives

a) N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)formamide Derivatives
  • Example: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (). Structure: Features a pyrrolo[2,3-d]pyrimidine core instead of isobutyramide, with a pyrimidin-2-yl substituent on the sulfamoyl group. Molecular Weight: 613.23 g/mol (HRMS data) . Significance: Demonstrates the impact of heterocyclic cores on physicochemical properties. The pyrimidine substituent may enhance π-π stacking interactions compared to the indenylmethyl group in the target compound.
b) Pentaneamide-Linked Sulfamoylphenyl Derivatives
  • Example: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (). Structure: Contains a pentanamide chain and a dioxoisoindolinyl group, differing from the target’s isobutyramide and indenylmethyl groups. Molecular Weight: 493.53 g/mol (C₂₄H₂₃N₅O₅S) .

Substituent Variations on Sulfamoyl Group

The sulfamoyl group’s substituent significantly affects molecular interactions. Key analogs include:

Compound Name Substituent on Sulfamoyl Group Molecular Weight (g/mol) Notable Features Reference
Target Compound (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl ~450 (estimated) High steric bulk, potential lipophilicity
4-Chloro-N-phenylbenzenesulfonamide () Phenyl with chloro substituent Simpler structure, halogenated
N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)acetamide () Pyrimidin-2-yl Heteroaromatic, moderate bulk
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide () 5-Methylisoxazol-3-yl 295.31 Small heterocycle, lower molecular weight
Key Observations:
  • Steric Effects : The target compound’s indenylmethyl group introduces greater steric hindrance compared to smaller substituents like pyrimidin-2-yl or methylisoxazolyl. This may reduce membrane permeability but enhance target specificity.
  • Lipophilicity : Methoxy and bicyclic indene groups likely increase logP values compared to polar pyrimidine or pyridine substituents.
  • Biological Implications : In , bulkier aryl substitutions (e.g., 4-acetylphenyl) correlated with reduced cytotoxic activity, suggesting that the target’s indenylmethyl group might similarly modulate efficacy .

Q & A

Q. What synthetic routes are feasible for this compound?

  • Methodological Answer : A modular approach is recommended: (i) Synthesize the 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl sulfamoyl intermediate via nucleophilic substitution (e.g., NH2SO2Cl reacting with the indene derivative under inert atmosphere at 0–5°C) . (ii) Couple this intermediate to 4-amino-N-isobutylphenyl using EDC/HOBt in DMF to form the acetamide bond . (iii) Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence physicochemical properties?

  • Methodological Answer : Perform graph set analysis (using software like Mercury) to classify hydrogen bonds (e.g., sulfamoyl N–H···O interactions). These patterns affect solubility and stability; for instance, strong intermolecular H-bonds may reduce solubility in polar solvents . Pair this with Hirshfeld surface analysis to quantify interaction contributions .

Q. How can reaction conditions be optimized to mitigate byproducts in sulfamoyl group formation?

  • Methodological Answer : Use design of experiments (DoE) to test variables:
  • Temperature: Lower temps (0–5°C) reduce sulfonic acid byproducts.
  • Solvent: Anhydrous THF minimizes hydrolysis vs. DMF.
  • Stoichiometry: 1.2 equivalents of NH2SO2Cl ensures complete substitution .
    Monitor by LC-MS and adjust parameters iteratively to maximize yield (>85%) .

Q. What strategies resolve discrepancies between purity data and bioactivity assays?

  • Methodological Answer : If high-purity samples (HPLC >99%) show inconsistent bioactivity: (i) Check for conformational isomers via variable-temperature NMR or DFT calculations to identify low-energy rotamers . (ii) Assess aggregation using dynamic light scattering (DLS) in assay buffers; aggregates may falsely reduce apparent activity . (iii) Validate target engagement via SPR or ITC to confirm binding affinity .

Q. How can computational methods predict interaction sites for biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against homology models of targets (e.g., AMPA receptors, given structural analogs in ). Focus on the sulfamoyl group’s electrostatic potential for hydrogen bonding and the indene moiety’s hydrophobicity for van der Waals interactions. Validate with MD simulations (GROMACS) to assess binding stability .

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